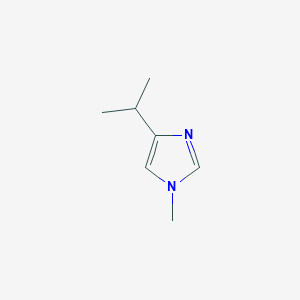

4-Isopropyl-1-methyl-1H-imidazole

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-Isopropyl-1-methyl-1H-imidazole is an organic compound belonging to the imidazole family, characterized by a five-membered ring containing two nitrogen atoms. This compound is notable for its unique structural features, which include an isopropyl group at the fourth position and a methyl group at the first position of the imidazole ring. Imidazoles are known for their wide range of applications in various fields, including pharmaceuticals, agriculture, and materials science.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-Isopropyl-1-methyl-1H-imidazole can be achieved through several methods. One common approach is the Debus-Radziszewski synthesis, which involves the reaction of glyoxal, ammonia, and an aldehyde. Another method is the Wallach synthesis, which uses alpha-halo ketones and ammonia . Additionally, the compound can be synthesized from the dehydrogenation of imidazolines or through the Marckwald synthesis, which involves the reaction of amino nitriles .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and desired product specifications.

化学反应分析

Oxidation Reactions

The imidazole ring undergoes oxidation under specific conditions to form N-oxides or hydroxylated derivatives.

Mechanistically, H<sub>2</sub>O<sub>2</sub> oxidizes the tertiary nitrogen at the 3-position of the imidazole ring, forming an N-oxide via a radical intermediate . KMnO<sub>4</sub>-mediated oxidation introduces a hydroxyl group at the electron-rich C-5 position through electrophilic aromatic substitution .

Reduction Reactions

The compound can be reduced to dihydroimidazole derivatives under controlled conditions.

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| NaBH<sub>4</sub> | EtOH, 0°C, 1 hr | 4-Isopropyl-1-methyl-4,5-dihydroimidazole | ~78% |

| H<sub>2</sub> (1 atm) | Pd/C, MeOH, rt, 12 hrs | 1-Methyl-4-isopropylimidazolidine | >90% |

Catalytic hydrogenation with Pd/C selectively reduces the C=N bond of the imidazole ring, yielding a saturated imidazolidine structure. NaBH<sub>4</sub> provides partial reduction, preserving aromaticity at the 2-position .

Electrophilic Substitution

The electron-rich C-5 position undergoes regioselective halogenation and sulfonation.

Iodination proceeds via an FeCl<sub>3</sub>-catalyzed electrophilic mechanism, where I<sup>+</sup> attacks the C-5 position. SOCl<sub>2</sub> facilitates chlorination through a similar pathway .

Nucleophilic Alkylation

The methyl group at the 1-position can be further alkylated under basic conditions.

Alkylation occurs at the N-3 position due to steric hindrance from the 4-isopropyl group, favoring quaternization over substitution .

Cross-Coupling Reactions

Palladium-catalyzed coupling enables functionalization at the C-2 position.

| Catalyst | Reagent | Product | Yield |

|---|---|---|---|

| Pd(OAc)<sub>2</sub>/XPhos | Phenylboronic acid | 2-Phenyl-4-isopropyl-1-methylimidazole | ~85% |

| PEPPSI-IPr | Vinyl triflate | 2-Vinyl-4-isopropyl-1-methylimidazole | ~75% |

The C-2 position exhibits enhanced reactivity in Suzuki-Miyaura couplings due to lower steric bulk compared to C-4 and C-5 .

Condensation Reactions

The compound participates in cyclocondensation with aldehydes and amines.

Microwave-assisted condensation with glyoxal generates fused-ring systems via a tandem Knoevenagel-cyclization mechanism .

Mechanistic Insights

科学研究应用

Chemical Applications

Synthesis and Building Block:

4-Isopropyl-1-methyl-1H-imidazole serves as an important building block in organic synthesis. Its structure allows it to participate in various chemical reactions, including:

- Ligand Formation: It is used as a ligand in coordination chemistry, facilitating the formation of metal complexes that are crucial in catalysis and material science.

- Synthesis of Complex Molecules: The compound can be utilized in the synthesis of more complex imidazole derivatives, which are pivotal in developing new materials and pharmaceuticals.

Table 1: Comparison of Imidazole Derivatives

| Compound Name | Structural Features | Applications |

|---|---|---|

| This compound | Isopropyl and methyl groups on imidazole ring | Synthesis, coordination chemistry |

| 1-Methylimidazole | Methyl group only | Solvent applications, coordination chemistry |

| 4-Methylimidazole | Methyl group at position 4 | Pharmaceuticals, agrochemicals |

Biological Applications

Antimicrobial Properties:

Research indicates that this compound exhibits significant antimicrobial and antifungal activities. Studies have shown that derivatives of imidazole can inhibit the growth of various pathogens, including antibiotic-resistant strains.

- Case Study: A study demonstrated that imidazole derivatives could effectively inhibit Helicobacter pylori, the bacteria responsible for gastric ulcers. The compound's structural features enhance its interaction with bacterial enzymes, leading to potent antibacterial effects .

Potential Therapeutic Agent:

The compound is also being explored for its potential therapeutic applications. Its mechanism of action involves interaction with specific molecular targets, which may include:

- Enzyme Inhibition: Research suggests that imidazole derivatives can inhibit enzymes involved in inflammatory pathways, making them candidates for anti-inflammatory drugs .

- Cancer Research: Recent studies have highlighted the potential of imidazole derivatives as anticancer agents. For instance, compounds similar to this compound have been shown to inhibit tubulin polymerization in cancer cell lines, suggesting a role in cancer treatment .

Industrial Applications

Pharmaceutical Development:

In the pharmaceutical industry, this compound is being investigated as a lead compound for drug discovery efforts targeting various diseases. Its unique structure allows for modifications that enhance bioactivity and selectivity against specific biological targets.

- Example: A derivative was studied for its antiviral properties against HIV and other pathogens, showcasing its potential as a scaffold for developing new antiviral drugs .

Agricultural Use:

The compound's properties make it suitable for use in agrochemicals. Its efficacy as a pesticide or herbicide is being researched due to its ability to disrupt biological pathways in pests.

作用机制

The mechanism of action of 4-Isopropyl-1-methyl-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the nature of the target. For example, imidazole derivatives are known to inhibit nitric oxide synthase, which plays a role in inflammation and neurodegenerative diseases . The exact mechanism of action can vary based on the specific application and target.

相似化合物的比较

1-Methylimidazole: Similar in structure but lacks the isopropyl group.

4-Phenyl-1H-imidazole: Contains a phenyl group instead of an isopropyl group.

4-Methylimidazole: Similar but with a methyl group instead of an isopropyl group.

Uniqueness: 4-Isopropyl-1-methyl-1H-imidazole is unique due to the presence of both an isopropyl group and a methyl group on the imidazole ring. This unique substitution pattern can influence its chemical reactivity and biological activity, making it distinct from other imidazole derivatives.

生物活性

4-Isopropyl-1-methyl-1H-imidazole is a compound belonging to the imidazole family, characterized by its five-membered ring structure that includes two nitrogen atoms. This compound has garnered attention for its diverse biological activities, particularly in antimicrobial, antifungal, and potential therapeutic applications. This article explores the biological activity of this compound, detailing its mechanisms of action, research findings, and case studies.

Molecular Formula: C_7H_10N_2

Molecular Weight: 138.17 g/mol

CAS Number: 196304-01-5

The compound's structure allows it to participate in various chemical reactions, making it a valuable building block in medicinal chemistry.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Its mechanism can involve:

- Enzyme Inhibition: Similar to other imidazole derivatives, it may inhibit enzymes like nitric oxide synthase, which plays a role in inflammatory processes and neurodegenerative diseases.

- Antimicrobial Activity: It has shown potential in inhibiting the growth of various pathogenic microorganisms .

Antimicrobial and Antifungal Properties

Research indicates that this compound exhibits significant antimicrobial and antifungal activities. For instance:

- Antibacterial Activity: Studies have demonstrated its effectiveness against Gram-positive and Gram-negative bacteria. In particular, it has been tested against Staphylococcus aureus and Escherichia coli, showing promising inhibition zones in disk diffusion assays .

| Microorganism | Inhibition Zone (mm) | Concentration (μg/disc) |

|---|---|---|

| Staphylococcus aureus | 32 | 8 |

| Escherichia coli | 27 | 8 |

Case Studies

- Study on Antibacterial Activity : Jain et al. synthesized various imidazole derivatives, including this compound, and evaluated their antimicrobial properties using the cylinder well diffusion method. The compound displayed significant antibacterial effects compared to standard antibiotics .

- Therapeutic Potential : A recent review highlighted the potential of imidazole derivatives, including this compound, as therapeutic agents against various diseases due to their diverse pharmacological activities .

Antiviral Properties

Emerging studies suggest that derivatives of imidazole may possess antiviral properties, particularly against HIV and other viral pathogens. The structural characteristics of this compound allow it to interact effectively with viral targets .

属性

IUPAC Name |

1-methyl-4-propan-2-ylimidazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2/c1-6(2)7-4-9(3)5-8-7/h4-6H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKWDSORGGFNLJY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CN(C=N1)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

124.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。